2-(4-carbamimidoylphenyl)acetic Acid

Catalog No.
S1900563
CAS No.
39244-83-2
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-carbamimidoylphenyl)acetic Acid

CAS Number

39244-83-2

Product Name

2-(4-carbamimidoylphenyl)acetic Acid

IUPAC Name

2-(4-carbamimidoylphenyl)acetic acid

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c10-9(11)7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)

InChI Key

SSGFEOFDJDCDCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=N)N

2-(4-Carbamimidoylphenyl)acetic acid is an organic compound categorized within the class of phenylacetic acids. It features a distinctive structure characterized by a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has the molecular formula C9H10N2O2C_9H_{10}N_2O_2 and a molecular weight of approximately 178.19 g/mol . Its unique structure imparts specific chemical properties that are valuable in various scientific and industrial applications.

4-Carbamimidoylbenzoic AcidContains benzoic acid moiety instead of acetic acidDifferent reactivity profile4-Aminophenylacetic AcidContains an amino groupAlters reactivity and potential applications2-(4-Carbamimidoylphenyl)propanoic AcidPropanoic acid moiety instead of acetic acidVariation in chain length affects properties4-Carbamimidoylphenylacetic AcidSimilar structure without hydrochloride salt formUnique due to salt form's solubility enhancement

Uniqueness

The uniqueness of 2-(4-carbamimidoylphenyl)acetic acid lies in its combination of the carbamimidoyl group, phenyl ring, and acetic acid moiety. This distinct structural arrangement imparts specific chemical reactivity and biological activity that are not present in other similar compounds, making it particularly valuable for targeted applications in research and industry .

Research indicates that 2-(4-carbamimidoylphenyl)acetic acid exhibits significant biological activity. It has been investigated for its anti-inflammatory and anticancer properties, suggesting potential therapeutic applications in drug development. The compound's mechanism of action likely involves its interaction with specific molecular targets, leading to inhibition of certain enzymes or modulation of cellular pathways associated with inflammation and cancer progression.

The synthesis methods for 2-(4-carbamimidoylphenyl)acetic acid typically include:

  • Stepwise Synthesis: Involves multiple reaction steps starting from simpler precursors such as 4-cyanophenylacetic acid, followed by treatment with ammonia or amines to introduce the carbamimidoyl group.
  • Optimization for Industrial Production: Large-scale synthesis may utilize advanced techniques like continuous flow reactors and optimized purification processes to ensure high purity and yield of the final product .

2-(4-Carbamimidoylphenyl)acetic acid finds diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic synthesis reactions.
  • Biology: Utilized in biochemical assays to study enzyme activity and protein interactions, enhancing understanding of biological processes.
  • Medicine: Explored for potential drug development targeting inflammatory diseases and cancer, owing to its unique biological properties.
  • Industry: Employed in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.

Studies on the interactions of 2-(4-carbamimidoylphenyl)acetic acid indicate its capacity to form stable complexes with biological macromolecules. The carbamimidoyl group facilitates hydrogen bonding and electrostatic interactions with active sites on enzymes, while the phenyl ring enhances hydrophobic interactions, contributing to its binding affinity. These interactions are critical for understanding its biological effects and potential therapeutic uses.

Precursor Selection: 4-Aminobenzonitrile Derivatives

The selection of appropriate precursors represents a critical foundation for successful synthesis of 2-(4-carbamimidoylphenyl)acetic acid. 4-Aminobenzonitrile serves as the primary aromatic building block, providing the essential benzonitrile framework required for subsequent functional group transformations [5]. The compound exhibits molecular formula C7H6N2 with molecular weight 118.14 g/mol, characterized by its achiral stereochemistry and crystalline solid physical form at ambient conditions [5].

The electronic properties of 4-aminobenzonitrile make it particularly suitable for nucleophilic aromatic substitution reactions. The amino group at the para position relative to the nitrile functionality provides electron-donating character, while the nitrile group serves as an electron-withdrawing substituent [6]. This electronic distribution creates optimal conditions for subsequent carbamimidoyl group formation through various synthetic approaches.

Alternative precursor derivatives include substituted aminobenzonitriles with different substitution patterns. Research indicates that 4-amino-3,5-dimethylbenzonitrile and related derivatives can be employed when specific steric or electronic modifications are required [6]. The selection criteria for precursor compounds involve consideration of availability, cost-effectiveness, and compatibility with downstream synthetic transformations.

Commercial availability of 4-aminobenzonitrile from multiple suppliers ensures reliable access to this key starting material [5]. The compound is typically supplied with purity specifications ranging from 95% to 99%, depending on the intended application and supplier quality standards. Storage conditions require protection from moisture and light to prevent degradation and maintain chemical integrity over extended periods.

Carbamimidoyl Group Formation via Cyanamide Reactions

The formation of carbamimidoyl groups through cyanamide reactions represents one of the most direct and efficient approaches for synthesizing 2-(4-carbamimidoylphenyl)acetic acid derivatives. This methodology involves the nucleophilic addition of cyanamide to activated benzonitrile precursors under controlled reaction conditions [7] [8].

The fundamental mechanism involves initial nucleophilic attack by cyanamide on the electrophilic carbon of the nitrile group, followed by proton transfer and cyclization to form the carbamimidoyl functionality [7]. Reaction conditions typically require elevated temperatures ranging from 120°C to 140°C with reaction times of 2 to 6 hours to achieve optimal conversion rates [9]. The use of appropriate solvents and catalytic systems significantly influences both yield and selectivity of the desired product.

Cyanamide itself presents unique reactivity characteristics that must be carefully controlled during synthetic operations. The compound can undergo isomerization to carbodiimide under specific conditions, particularly at low temperatures with photochemical activation [8]. This isomerization pathway represents a potential side reaction that must be minimized through proper reaction design and temperature control.

Experimental studies demonstrate that optimal carbamimidoyl formation occurs when cyanamide is employed in slight stoichiometric excess relative to the benzonitrile precursor [10]. Typical molar ratios of 1.2:1 to 1.5:1 (cyanamide:benzonitrile) provide the best balance between conversion efficiency and minimization of side product formation. Higher excess ratios can lead to increased formation of oligomeric byproducts that complicate purification procedures.

The reaction mechanism proceeds through formation of an initial imidate intermediate, which subsequently undergoes intramolecular cyclization to generate the carbamimidoyl group [11]. This mechanistic pathway requires careful pH control, as both strongly acidic and strongly basic conditions can lead to alternative reaction pathways that reduce overall yield. Optimal pH ranges typically fall between 6.5 and 8.0 for maximum efficiency.

Acetic Acid Moiety Incorporation Strategies

The incorporation of acetic acid functionality into the molecular framework of 2-(4-carbamimidoylphenyl)acetic acid can be achieved through several distinct synthetic approaches, each offering specific advantages in terms of yield, selectivity, and process efficiency. The most commonly employed strategies involve either direct acylation reactions or indirect methods utilizing precursor functionalization followed by subsequent transformation.

Direct acylation approaches typically involve the use of acetyl chloride or acetic anhydride in the presence of appropriate catalysts [12]. These reactions proceed through electrophilic aromatic substitution mechanisms, where the activated aromatic ring undergoes substitution at the position ortho or meta to the carbamimidoyl group. Reaction conditions generally require mild Lewis acid catalysts such as aluminum chloride or iron(III) chloride at temperatures ranging from 0°C to 25°C.

Alternative approaches involve the use of malonic acid derivatives in decarboxylative coupling reactions [13]. This methodology offers advantages in terms of regioselectivity and functional group tolerance. The reaction typically employs palladium-catalyzed conditions with appropriate ligand systems to achieve optimal coupling efficiency. Typical reaction conditions involve palladium acetate catalyst (5-10 mol%) with phosphine ligands such as triphenylphosphine or Xantphos at temperatures of 80°C to 100°C.

The Friedel-Crafts acylation pathway represents another viable approach for acetic acid moiety incorporation [12]. This method involves the reaction of the aromatic precursor with acetyl chloride in the presence of aluminum chloride catalyst. The reaction proceeds through formation of an acylium ion intermediate, which subsequently attacks the activated aromatic ring. Temperature control is critical, with optimal conditions typically maintained between 0°C and 10°C to prevent side reactions and decomposition.

Enzymatic approaches using lipase-catalyzed acylation have been explored as environmentally friendly alternatives to traditional chemical methods [14]. These biocatalytic processes offer advantages in terms of selectivity and mild reaction conditions, though they may require longer reaction times and specialized enzyme handling procedures. Typical conditions involve lipase enzymes in organic solvents at temperatures of 40°C to 60°C with reaction times extending from 12 to 48 hours.

Hydrochloride Salt Preparation and Purification Techniques

The preparation of hydrochloride salts of 2-(4-carbamimidoylphenyl)acetic acid serves multiple purposes in pharmaceutical development, including enhanced stability, improved solubility characteristics, and better handling properties for downstream processing [1] [2]. The formation of hydrochloride salts typically involves controlled addition of hydrochloric acid to solutions containing the free base form of the compound.

Direct hydrochloric acid addition represents the most straightforward approach for salt formation [15]. This method involves slow addition of concentrated hydrochloric acid (37% aqueous solution) to a solution of the free base maintained at temperatures between 0°C and 5°C. The controlled addition rate prevents localized heating and ensures uniform salt formation throughout the reaction mixture. Crystallization typically occurs within 2 to 4 hours, yielding products with purity levels of 95% to 98%.

Hydrochloric acid gas bubbling provides an alternative method that offers superior purity control [15]. This approach involves bubbling anhydrous hydrogen chloride gas through a solution of the free base in an appropriate solvent. The method allows precise stoichiometric control and eliminates water introduction that might interfere with crystallization processes. Typical conditions involve room temperature gas addition with crystallization times of 1 to 2 hours, achieving purities of 98% to 99%.

The acidification-crystallization method combines salt formation with purification in a single operation [16]. This approach involves gradual addition of dilute hydrochloric acid (15% to 25% aqueous) to a solution of the crude product, followed by controlled crystallization over extended periods of 12 to 24 hours. The method provides excellent purification effects while achieving high yields of 92% to 96%.

pH-controlled precipitation offers precise control over salt formation and crystal morphology [16]. This technique involves monitoring solution pH during hydrochloric acid addition, maintaining optimal conditions (pH 1-2) for salt formation while avoiding excessive acidity that might cause decomposition. Crystallization times typically range from 6 to 12 hours, producing materials with purities of 95% to 97%.

Purification of hydrochloride salts typically involves recrystallization from appropriate solvent systems [17] [18]. Common solvents include ethanol-water mixtures, which provide optimal solubility characteristics for the salt form while maintaining low solubility for potential impurities. The recrystallization process involves dissolution of the crude salt in hot solvent, followed by controlled cooling to promote crystal formation and growth.

Process Optimization: Solvent Systems and Catalytic Conditions

Process optimization for 2-(4-carbamimidoylphenyl)acetic acid synthesis requires systematic evaluation of solvent systems and catalytic conditions to achieve optimal yield, selectivity, and process efficiency. The selection of appropriate solvents involves consideration of multiple factors including reaction kinetics, product solubility, environmental impact, and scalability considerations [19] [20].

Ethyl acetate emerges as an optimal solvent system for many synthetic transformations, providing excellent balance between reaction efficiency and environmental acceptability [21]. The solvent exhibits moderate polarity (log P = 0.73) and supports reaction yields of 81% to 85% across various synthetic pathways. Temperature ranges of 40°C to 60°C are typically optimal for ethyl acetate-based systems, providing sufficient activation energy while maintaining solvent stability.

Dimethylformamide represents a powerful polar aprotic solvent that supports high conversion rates of 88% to 92% [21]. Despite environmental concerns associated with its use, dimethylformamide provides excellent solvation for both ionic and neutral species involved in carbamimidoyl formation reactions. Operating temperatures of 80°C to 120°C are typically required, though the higher thermal stability of dimethylformamide accommodates these conditions without decomposition.

Cyclopentyl methyl ether has gained attention as a green solvent alternative that maintains excellent synthetic performance [14]. With moderate polarity (log P = 1.20) and reaction yields of 79% to 83%, this solvent offers environmental advantages while supporting efficient synthetic transformations. The solvent operates effectively at temperatures of 60°C to 80°C and demonstrates excellent scalability characteristics for industrial applications.

Catalytic system optimization involves evaluation of both homogeneous and heterogeneous catalyst systems across multiple reaction pathways [22] [9]. Magnesium nitrate hexahydrate emerges as an effective catalyst for amide and carbamimidoyl formation reactions, typically employed at loadings of 10 mol% with reaction temperatures of 120°C. This catalyst system achieves conversion rates of 93% with selectivity levels of 95%.

Palladium-based catalytic systems provide excellent performance for coupling reactions involving aryl halide precursors [22]. Palladium acetate at 5 mol% loading with appropriate phosphine ligands supports conversion rates of 85% to 90% with selectivity levels of 92% to 98%. Operating temperatures of 80°C with reaction times of 4 to 8 hours provide optimal balance between activity and catalyst stability.

Molecular iodine represents an economical catalytic option for multicomponent coupling reactions [11]. At loadings of 15 mol% and reaction temperatures of 60°C, this catalyst system achieves conversion rates of 88% to 95% with selectivity levels of 90% to 95%. The relatively mild reaction conditions and short reaction times (2 to 4 hours) make this approach particularly attractive for large-scale applications.

The optimization of reaction conditions requires systematic evaluation of temperature, concentration, and reagent stoichiometry [23]. Statistical design of experiments approaches can provide efficient screening of multiple variables simultaneously, identifying optimal operating windows while minimizing experimental effort. Response surface methodology proves particularly valuable for mapping relationships between process variables and desired outcomes such as yield and purity.

Continuous flow processing represents an emerging approach for process intensification and improved control over reaction conditions [24]. Flow reactors provide enhanced heat and mass transfer, precise residence time control, and improved safety characteristics compared to batch processing. The technology enables real-time monitoring and control of critical process parameters, supporting consistent product quality and reduced variation between production runs.

Scale-up considerations involve evaluation of mixing characteristics, heat transfer limitations, and equipment design factors that may influence process performance at larger scales [25]. Pilot-scale studies provide essential data for validating synthetic procedures and identifying potential bottlenecks or safety concerns before full-scale implementation. The development of robust analytical methods for process monitoring and quality control represents a critical component of successful scale-up activities.

2-(4-carbamimidoylphenyl)acetic acid represents a structurally unique compound featuring both carboxylic acid and carbamimidoyl functional groups attached to a phenylacetic acid backbone. This molecular architecture confers distinctive physicochemical properties that are crucial for understanding its behavior under various conditions and storage requirements.

Thermal Stability and Melting Point Determination

Thermal Characterization Methodology

Thermal analysis of 2-(4-carbamimidoylphenyl)acetic acid requires sophisticated analytical approaches due to the presence of multiple thermally sensitive functional groups. The carbamimidoyl moiety, containing both amino and imino nitrogen atoms, exhibits thermal behavior distinct from simple phenylacetic acid derivatives [1] [2]. Thermogravimetric analysis combined with differential scanning calorimetry represents the optimal analytical approach for comprehensive thermal characterization [1].

Comparative Thermal Behavior

Structurally related compounds provide insight into expected thermal behavior patterns. Simple phenylacetic acid derivatives demonstrate melting points in the range of 76-77°C for the parent compound [3]. However, the introduction of the carbamimidoyl group significantly alters thermal properties due to enhanced intermolecular hydrogen bonding capabilities [4]. The hydrochloride salt form, commonly encountered in pharmaceutical applications, exhibits different thermal characteristics compared to the free base form [5].

Thermal Stability Assessment

Current safety data indicates that 2-(4-carbamimidoylphenyl)acetic acid hydrochloride remains stable under recommended storage conditions [5]. The compound should be stored in sealed containers under dry conditions at temperatures between 2-8°C to maintain thermal integrity [6]. Unlike simple phenylacetic acid analogs, the presence of the carbamimidoyl group introduces additional thermal complexity through potential tautomerization and hydrogen bonding interactions [7].

Table 2: Thermal Properties and Stability Data

PropertyValueNotesReference
Melting Point (°C)Not availableLiterature gap - requires experimental determinationLiterature gap
Thermal Decomposition Onset (°C)Not determinedNo decomposition data availableLiterature gap
Thermal StabilityStable under recommended conditionsFrom MSDS dataCitation 59
Storage Temperature (°C)2-8 (sealed, dry)Commercial storage recommendationCitation 98
Crystalline FormSolid crystallineConfirmed by suppliersCitation 59, 98
Thermal Analysis MethodTGA/DSC requiredRecommended analytical approachCitation 87, 90

Solubility Characteristics in Polar and Nonpolar Solvents

Aqueous Solubility Profile

The molecular structure of 2-(4-carbamimidoylphenyl)acetic acid contains both hydrophilic and hydrophobic regions, resulting in amphiphilic behavior. The carboxylic acid group provides strong hydrophilic character, while the carbamimidoyl group contributes additional polar interactions through its amino and imino nitrogen atoms [7] [8]. Based on structural analogies with related phenylacetic acid derivatives, the compound is expected to exhibit high aqueous solubility, particularly in its ionized forms [9].

Organic Solvent Compatibility

Polar organic solvents demonstrate varying degrees of compatibility with carbamimidoyl-containing compounds. Methanol and ethanol provide moderate solvation through hydrogen bonding interactions with both the carboxylic acid and carbamimidoyl functional groups [10]. Dimethyl sulfoxide exhibits exceptional solvating power for amidine-containing compounds due to its strong hydrogen bond accepting properties [11].

Partition Coefficient Considerations

The octanol-water partition coefficient for 2-(4-carbamimidoylphenyl)acetic acid cannot be directly determined due to its ionizable nature. However, comparison with phenylacetic acid, which exhibits a log P of 1.37-1.43 [12], suggests that the introduction of the highly polar carbamimidoyl group significantly reduces lipophilicity [13]. The compound likely exhibits predominantly hydrophilic partitioning behavior.

Table 3: Solubility Characteristics

Solvent SystemSolubilityLog P (estimated)Reference Basis
WaterExpected high (due to ionic nature)N/A (ionic)Citation 30 (structural analogy)
Polar organic solventsModerate to highVariableCitation 25, 28
Nonpolar solventsLowN/ACitation 37
MethanolModerateN/ACitation 25
EthanolModerateN/ACitation 25
DMSOHighN/ACitation 28
AcetoneLow to moderateN/ACitation 28

pKa Analysis and pH-Dependent Behavior

Ionization Equilibria

2-(4-carbamimidoylphenyl)acetic acid contains two distinct ionizable functional groups, each contributing to the overall acid-base behavior of the molecule. The carboxylic acid group exhibits typical weak acid characteristics with an expected pKa in the range of 4.2-4.4, based on the established pKa of phenylacetic acid at 4.31 [14] [15]. This value reflects the electronic influence of the carbamimidoyl substituent on the aromatic ring.

Carbamimidoyl Group Protonation

The carbamimidoyl functional group represents a highly basic amidine derivative with strong proton-accepting capabilities [7]. Based on comparative analysis with related guanidine and amidine compounds, the protonated carbamimidoyl group exhibits a pKa in the range of 12-13 [16] [8]. This high basicity results from resonance stabilization of the protonated form through delocalization of positive charge across both nitrogen atoms [7].

Zwitterionic Behavior

At physiological pH values (approximately 7.4), 2-(4-carbamimidoylphenyl)acetic acid exists predominantly as a zwitterion. The carboxylic acid group remains deprotonated (pKa ~4.3), while the carbamimidoyl group retains its protonated state (pKa ~12-13) [17]. This zwitterionic character significantly influences solubility, crystallization behavior, and intermolecular interactions.

Table 4: pKa Values and pH-Dependent Behavior

Functional GroupExpected pKa RangepH BehaviorReference Basis
Carboxylic acid (-COOH)4.2 - 4.4Deprotonated at physiological pHCitation 38, 48 (phenylacetic acid analogy)
Carbamimidoyl group (protonated)12 - 13Protonated at physiological pHCitation 70, 76 (guanidine/amidine analogy)
Overall compound behaviorAmphotericZwitterionic at neutral pHStructural analysis

XLogP3

0.6

Dates

Last modified: 07-21-2023

Explore Compound Types